molecular formula C9H11N5O3S B2572234 2-(3,7-Dimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide CAS No. 313470-69-8

2-(3,7-Dimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide

Cat. No.: B2572234
CAS No.: 313470-69-8
M. Wt: 269.28
InChI Key: JGDURCKNUZFFTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,7-Dimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is also known by its chemical name, 6-Thio-2,8-dimethyl-2,6-dihydro-purine-9-one-2-acetamide, and has a molecular formula of C11H12N4O3S.

Scientific Research Applications

Penetration Enhancement for Topical Administration

Dimethyl sulfoxide (DMSO), a molecule with a long history in pharmaceutics, is now established as a penetration enhancer in topical pharmaceutical formulations. It enhances the transdermal delivery of both hydrophilic and lipophilic medications, providing localized drug delivery without significant systemic exposure. The clinical use of DMSO for this purpose is supported by extensive data demonstrating its safety and effectiveness as a transdermal penetration enhancer (Marren, 2011).

Structural Analysis and Antimicrobial Properties

The structural analysis of sulfonamide derivatives has shown that these compounds have excellent activity against bacterial diseases due to their low cost, low toxicity, and effectiveness. Such studies are crucial for understanding the interaction between these molecules and bacterial enzymes, which can lead to the development of new antibacterial agents (Xiao-Qing Cai et al., 2009).

Erythroleukemic Differentiation Induction

Research into chemical compounds structurally related to hexamethylenebisacetamide, including those with sulfoxide groups, has found that effective "dimerization" through a linear polymethylene chain increases their inducing activity for erythroid differentiation. These findings highlight the potential therapeutic applications of such compounds in treating erythroleukemic conditions (Reuben et al., 1978).

Inhibitors of Glutaminase

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs have been synthesized and evaluated as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These compounds, through their inhibitory action on GLS, have shown potential in attenuating the growth of human lymphoma B cells, both in vitro and in mouse xenograft models, indicating their therapeutic potential in cancer treatment (Shukla et al., 2012).

Environmental Monitoring and Cryopreservation

2-Aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide has been used as a molecular probe for the sensitive detection of carbonyl compounds in environmental water samples, demonstrating its utility in environmental monitoring (Houdier et al., 2000). Additionally, dimethyl-acetamide has shown promise as a cryoprotectant for spermatozoa, offering potential improvements in cryopreservation techniques (Mcniven et al., 1993).

Properties

IUPAC Name

2-(3,7-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O3S/c1-13-5-6(11-9(13)18-3-4(10)15)14(2)8(17)12-7(5)16/h3H2,1-2H3,(H2,10,15)(H,12,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDURCKNUZFFTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1SCC(=O)N)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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